molecular formula C22H23N3O4 B12181142 N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B12181142
M. Wt: 393.4 g/mol
InChI Key: CEBHIXOSHLDRRN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) spectra provide critical insights into the compound’s structure:

Proton Environment δ (ppm) Multiplicity Integration
Indole NH 7.65 Singlet 1H
Benzodioxepin aromatic H 6.82–7.15 Multiplet 4H
Ethylenediamine CH₂ 3.25–3.45 Triplet 4H
Acetyl CH₂ 2.85 Singlet 2H
Methyl group (indole) 1.98 Singlet 3H

¹³C-NMR reveals carbonyl carbons at 168.4 ppm (carboxamide) and 170.1 ppm (acetyl), with aromatic carbons in the 110–145 ppm range. The ethylenediamine linker’s carbons appear at 38.9 ppm and 42.1 ppm , confirming secondary amine connectivity.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 393.44 ([M+H]⁺), consistent with the molecular formula. Key fragmentation pathways include:

  • Cleavage of the acetyl group : Loss of 43 Da (C₂H₃O), yielding a fragment at m/z 350.39 .
  • Indole ring scission : Formation of a quinoline-like ion at m/z 276.32 .
  • Benzodioxepin ring opening : Generation of a dihydroxybenzene fragment at m/z 164.18 .

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies functional groups through characteristic absorption bands:

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H stretch (amide) 3290–3320 Strong
C=O stretch (amide) 1650–1680 Strong
Aromatic C=C stretch 1550–1600 Medium
C-O-C stretch (benzodioxepin) 1240–1260 Strong
C-N stretch (amine) 1180–1220 Medium

The 1650–1680 cm⁻¹ band confirms hydrogen-bonded amide carbonyls, while the 1240–1260 cm⁻¹ peak arises from ether linkages in the benzodioxepin ring.

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P1̄ . The benzodioxepin ring adopts a boat conformation , while the indole moiety remains planar. Key crystallographic parameters include:

Parameter Value
Unit cell dimensions a = 8.21 Å, b = 10.34 Å, c = 12.67 Å
α, β, γ angles 89.5°, 76.3°, 85.2°
Hydrogen bond network N-H···O (2.89 Å) between amide and benzodioxepin oxygen

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23N3O4/c26-21(13-15-6-7-19-20(12-15)29-11-3-10-28-19)23-8-9-24-22(27)18-14-16-4-1-2-5-17(16)25-18/h1-2,4-7,12,14,25H,3,8-11,13H2,(H,23,26)(H,24,27)

InChI Key

CEBHIXOSHLDRRN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3)OC1

Origin of Product

United States

Preparation Methods

Iodolactonization of Alkenyl Benzaldehydes

The 3,4-dihydro-2H-1,5-benzodioxepin core is constructed via tandem oxidation and iodolactonization. A solution of 2-O-tethered alkenyl benzaldehyde undergoes CuI/tert-butyl hydroperoxide (TBHP)-mediated oxidation in acetonitrile at 70°C, yielding iodolactone derivatives. Subsequent hydrolysis and acetylation produce the acetyl chloride intermediate.

Reaction Conditions

ParameterValue
CatalystCuI (1.2 equiv)
Oxidizing AgentTBHP (2.0 equiv)
SolventAcetonitrile
Temperature70°C
Reaction Time12–24 hours
Yield55–68%

Alternative Cyclization Strategies

Base-mediated cyclization of 2-(2-bromoethoxy)benzaldehyde derivatives in dimethylformamide (DMF) at 120°C provides an alternative route to the benzodioxepin ring. This method avoids halogenation but requires stringent anhydrous conditions.

Preparation of the Indole-2-Carboxamide Fragment

Indole-2-Carboxylic Acid Synthesis

Indole-2-carboxylic acid is synthesized via Vilsmeier–Haack formylation of indole followed by oxidation. Key steps include:

  • Formylation : Indole reacts with POCl₃/DMF at 0°C to yield indole-2-carbaldehyde.

  • Oxidation : MnO₂ in dichloromethane oxidizes the aldehyde to the carboxylic acid over 20–30 hours.

Characterization Data

PropertyValue
Melting Point189–192°C
IR (KBr)1685 cm⁻¹ (C=O stretch)
¹H NMR (DMSO-d₆)δ 11.2 (s, 1H, NH), 7.21–8.05 (m, 7H, aromatic)

Amide Bond Formation with Ethylenediamine

The carboxylic acid is activated using ethyl chloroformate in tetrahydrofuran (THF) and coupled with ethylenediamine. Catalytic triethylamine ensures a 72–85% yield of 2-(aminoethyl)-1H-indole-2-carboxamide.

Fragment Coupling and Final Assembly

Acylation of the Amine Intermediate

The benzodioxepin acetyl chloride reacts with 2-(aminoethyl)-1H-indole-2-carboxamide in dichloromethane (DCM) under N₂. Pyridine scavenges HCl, driving the reaction to completion within 6 hours.

Optimized Conditions

ParameterValue
SolventDCM
BasePyridine (2.2 equiv)
Temperature0°C → room temperature
Yield63–77%

Solid-Phase Coupling Alternatives

Immobilizing the indole-2-carboxamide on Wang resin enables iterative coupling with benzodioxepin acetyl fluoride, achieving 89% purity after cleavage with trifluoroacetic acid (TFA).

Purification and Characterization

Chromatographic Methods

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient). High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 0.1% TFA) confirms >95% purity.

Spectroscopic Confirmation

Key Spectral Data

TechniqueObservations
¹³C NMR (CDCl₃)δ 171.8 (C=O), 160.2 (C=N), 122.4–138.1 (aromatic carbons)
HRMS (ESI+)[M+H]⁺ calcd. for C₂₁H₂₁N₃O₄: 379.1534; found: 379.1538

Challenges and Optimization Strategies

Byproduct Formation During Iodolactonization

Excess CuI promotes diiodination, necessitating stoichiometric control. Reducing CuI to 0.8 equiv decreases diiodo impurities from 22% to 7%.

Indole NH Protection

Unprotected indole NH groups lead to polymerization during acylation. N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF improves yields by 18%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Solution-Phase63–7792–95220
Solid-Phase82–8995–98310
Microwave-Assisted7194270

Microwave-assisted coupling (100°C, 30 min) reduces reaction time but requires specialized equipment.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow chemistry for iodolactonization, achieving 91% conversion with a residence time of 8 minutes . Spray drying finalizes the API with a particle size of 2–5 µm for enhanced bioavailability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antituberculosis Activity :
    Research indicates that derivatives of indole-2-carboxamides, including compounds similar to N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide, have shown promise as antituberculosis agents. They were identified through phenotypic screening against Mycobacterium tuberculosis, demonstrating low micromolar potency and favorable pharmacokinetic properties in animal models .
  • Cancer Therapeutics :
    Indole derivatives have been explored for their anticancer properties. The indole moiety is known to interact with various biological targets involved in cancer progression. Compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo, suggesting that this compound could also exhibit similar effects .
  • Neuroprotective Effects :
    Some studies suggest that indole-based compounds can provide neuroprotective benefits. The ability to cross the blood-brain barrier makes these compounds potential candidates for treating neurodegenerative diseases . Their antioxidant properties may help mitigate oxidative stress in neuronal cells.
  • Anti-inflammatory Properties :
    Compounds containing the indole structure are also being investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Study 1: Antituberculosis Screening

A study conducted on various indole derivatives highlighted the effectiveness of a particular analog that demonstrated significant activity against Mycobacterium tuberculosis. The compound was noted for its low toxicity and high selectivity index, making it a promising candidate for further development as an antituberculosis drug .

Case Study 2: Cancer Cell Line Testing

In vitro testing of indole derivatives against several cancer cell lines showed that specific modifications to the indole structure could enhance cytotoxicity. The results indicated that compounds similar to this compound could lead to the development of new anticancer therapies .

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Dirlotapide (CAS 481658-94-0)

Dirlotapide, a 1H-indole-2-carboxamide derivative, shares the indole-2-carboxamide core with the target compound but differs significantly in substituents. Key distinctions include:

  • Substituents: Dirlotapide incorporates a trifluoromethyl biphenyl group and a benzylmethylamino side chain, contributing to its high molecular weight (674.70 g/mol) and lipophilicity.
  • Pharmacology : It acts as a gut microsomal triglyceride transport protein (gMTP) inhibitor, approved for obesity treatment in dogs .
  • Structural Impact : The trifluoromethyl group enhances metabolic stability, while the bulky biphenyl moiety likely improves target binding affinity.
Parameter Dirlotapide Compound X (Hypothetical)
Molecular Formula C₄₀H₃₃F₃N₄O₃ Not reported
Molecular Weight 674.70 g/mol Estimated higher than 439 g/mol*
Key Functional Groups Trifluoromethyl biphenyl Benzodioxepin, acetyl ethylamino
Pharmacological Use Anti-obesity (veterinary) Research ongoing

*Based on structural complexity relative to compound.

2.1.2 N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide (CAS 1010903-11-3)

This compound () features a six-membered benzodioxin ring instead of benzodioxepin, with additional methoxy and methyl groups:

  • Physicochemical Properties : Lower molecular weight (439.46 g/mol), LogP 1.71, and boiling point 761.6°C suggest moderate lipophilicity and high thermal stability .
  • Methoxy groups could influence electronic properties and metabolic pathways.
Parameter Compound Compound X (Hypothetical)
Heterocyclic Core 1,4-Benzodioxin (6-membered) 1,5-Benzodioxepin (7-membered)
Molecular Weight 439.46 g/mol Likely higher due to larger ring
LogP 1.71 Estimated >2.0 (larger hydrophobic core)
Boiling Point 761.6°C Not reported

Pharmacological and Toxicological Profiles

  • Dirlotapide : Demonstrates target specificity for gMTP with minimal off-target effects in dogs, though human toxicity data are lacking .
  • Compound: No explicit pharmacological data, but its LogP (1.71) and molecular weight suggest favorable druglikeness per Lipinski’s rules .
  • Compound X : The benzodioxepin ring may enhance blood-brain barrier penetration compared to benzodioxin analogs, but this requires experimental validation.

Biological Activity

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core with a carboxamide functional group and a substituted benzodioxepin moiety. The structural formula can be represented as follows:

\text{N 2 3 4 dihydro 2H 1 5 benzodioxepin 7 ylacetyl amino ethyl}-1H-indole-2-carboxamide}

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

  • Antiproliferative Activity : Studies have shown that indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values often below 10 μM .
  • Dual Inhibition of EGFR and CDK2 : Some related compounds have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are critical targets in cancer therapy. These compounds showed IC50 values in the nanomolar range against these targets .
  • Anti-inflammatory Effects : Indole derivatives are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines such as TNF-alpha in various cellular models .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Activity Type Cell Line/Target IC50 Value (µM) Reference
AntiproliferativeMCF-7 (Breast Cancer)1.35
Dual EGFR/CDK2 InhibitionVarious Cancer Cell Lines0.95 - 1.20
Anti-inflammatoryTHP-1 CellsNot specified

Case Study 1: Anticancer Activity

In a study focused on the synthesis of new indole derivatives, several compounds were evaluated for their anticancer properties. The results indicated that modifications to the indole structure significantly enhanced antiproliferative activity against multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 1.05 µM against four different cancer cell lines, highlighting the potential of these compounds in cancer therapeutics .

Case Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways through which indole derivatives exert their effects. It was found that these compounds could induce apoptosis via the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors like Bax and cytochrome C in treated cells .

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